molecular formula C42H42N2O8 B12295763 rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B12295763
M. Wt: 702.8 g/mol
InChI Key: RVWTZOQEGZFGIH-ZCBTZIEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclopentane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated cyclopentane derivative.

    Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Bases: Triethylamine (TEA), Sodium hydroxide (NaOH)

    Acids: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentane ring can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of various complex molecules

Biology

In biological research, this compound is often used in the study of enzyme-substrate interactions. The Fmoc group serves as a protecting group for amino acids, facilitating the synthesis of peptides and proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The cyclopentane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
  • rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid
  • rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-sulfonic acid

Uniqueness

The uniqueness of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. These features distinguish it from other similar compounds and contribute to its versatility in various applications.

Properties

Molecular Formula

C42H42N2O8

Molecular Weight

702.8 g/mol

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/2C21H21NO4/c2*23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h2*1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t2*17-,19-/m10/s1

InChI Key

RVWTZOQEGZFGIH-ZCBTZIEGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.